molecular formula C11H22N2O2 B062008 Tert-butyl (4-methylpiperidin-4-YL)carbamate CAS No. 163271-08-7

Tert-butyl (4-methylpiperidin-4-YL)carbamate

Cat. No. B062008
M. Wt: 214.3 g/mol
InChI Key: MVUNGZMGWJXPIM-UHFFFAOYSA-N
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Description

Tert-butyl (4-methylpiperidin-4-YL)carbamate is an important intermediate in many biologically active compounds. It has been studied extensively for its synthetic methods, molecular structure, and various chemical properties.

Synthesis Analysis

  • Zhao et al. (2017) established a rapid synthetic method for a closely related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, which shares similarities in its synthesis process with Tert-butyl (4-methylpiperidin-4-YL)carbamate (Zhao, Guo, Lan, & Xu, 2017).
  • Sakaitani and Ohfune (1990) synthesized the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), a variant of tert-butyl carbamates, demonstrating the versatility in the synthesis of similar compounds (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

  • The work of Camarillo-López et al. (2020) on tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate provides insight into the molecular structure of similar tert-butyl carbamate compounds (Camarillo-López et al., 2020).

Chemical Reactions and Properties

  • Tert-butyl carbamates, including the variant studied by Sakaitani and Ohfune (1990), are known to undergo a variety of chemical reactions, demonstrating their chemical reactivity and applicability in various organic syntheses (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

  • The synthesis and structural analysis by Xin-zhi (2011) of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, provide insights into the physical properties such as solubility, melting point, and stability of similar tert-butyl carbamate compounds (Xin-zhi, 2011).

Chemical Properties Analysis

  • The chemical properties of tert-butyl carbamates, such as reactivity, stability, and functional group transformations, can be inferred from the studies of similar compounds by Sakaitani and Ohfune (1990) and others (Sakaitani & Ohfune, 1990).

Scientific Research Applications

  • Alzheimer’s Disease Research:

    • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, a related compound, showed moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 and in a scopolamine model, suggesting potential benefits in Alzheimer's disease treatment (Camarillo-López et al., 2020).
  • Crystal Structure and Chemical Synthesis:

    • The isomorphous crystal structures of tert-butyl carbamate derivatives showed that molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, which is significant for understanding molecular interactions (Baillargeon et al., 2017).
    • Tert-butyl carbamate derivatives have been synthesized as intermediates in various biologically active compounds, showcasing their importance in chemical synthesis (Zhao et al., 2017).
  • Medicinal Chemistry and Drug Development:

    • Studies involving the synthesis of tert-butyl carbamate derivatives have contributed to the development of drugs like omisertinib, a therapy for non-small-cell lung carcinoma (Zhao et al., 2017).
    • Tert-butyl carbamate derivatives have been utilized in the synthesis of important intermediates for drugs like carfilzomib, an anti-cancer drug (Qiu et al., 2019).
  • Mass Spectrometry and Analytical Chemistry:

    • The structures of tert-butylcarbamate ions in gas-phase and methanol solution were studied, providing insights important for mass spectrometric assays used in newborn screening of various diseases (Spáčil et al., 2011).

properties

IUPAC Name

tert-butyl N-(4-methylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUNGZMGWJXPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599239
Record name tert-Butyl (4-methylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-methylpiperidin-4-YL)carbamate

CAS RN

163271-08-7
Record name 1,1-Dimethylethyl N-(4-methyl-4-piperidinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163271-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-methylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-4-methylpiperidine, 4-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

tert-Butyl (1-benzyl-4-methyl-4-piperidinyl)-carbamate obtained in Example 10-4 (1.01 g) was dissolved in methanol (20 mL), and 20% Pd(OH)2 on carbon (300 mg) was added. The mixture was stirred under hydrogen atmosphere (4 atm) at 20° C. for 2 hrs. The reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residual solid was triturated with hexane to give the title compound as white crystals (425 mg)
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300 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Garcia Fortanet, CHT Chen, YNP Chen… - Journal of medicinal …, 2016 - ACS Publications
SHP2 is a nonreceptor protein tyrosine phosphatase (PTP) encoded by the PTPN11 gene involved in cell growth and differentiation via the MAPK signaling pathway. SHP2 also …
Number of citations: 234 pubs.acs.org
V Vemulapalli, KA Donovan, TCM Seegar… - Biochemistry, 2021 - ACS Publications
SHP2 is a protein tyrosine phosphatase that plays a critical role in the full activation of the Ras-MAPK pathway upon stimulation of receptor tyrosine kinases, which are frequently …
Number of citations: 19 pubs.acs.org
B Czako, Y Sun, T McAfoos, JB Cross… - Journal of medicinal …, 2021 - ACS Publications
… To a solution of (2,3-dichlorophenyl)(3,5-dichloropyrazin-2-yl)methanone (80 mg, 0.25 mmol) in DMF (5 mL) was added tert-butyl 4-methylpiperidin-4-yl carbamate (54 mg, 0.25 mmol) …
Number of citations: 12 pubs.acs.org
J Xie, X Si, S Gu, M Wang, J Shen, H Li… - Journal of medicinal …, 2017 - ACS Publications
SHP2, a cytoplasmic protein-tyrosine phosphatase encoded by the PTPN11 gene, is involved in multiple cell signaling processes including Ras/MAPK and Hippo/YAP pathways. SHP2 …
Number of citations: 102 pubs.acs.org
K Tang, M Zhao, YH Wu, Q Wu, S Wang, Y Dong… - European Journal of …, 2022 - Elsevier
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) encoded by the proto-oncogene PTPN11 is the first identified non-receptor protein tyrosine phosphatase. SHP2 …
Number of citations: 2 www.sciencedirect.com
M Wang, J Lu, M Wang, CY Yang… - Journal of medicinal …, 2020 - ACS Publications
Src homology 2 domain-containing phosphatase 2 (SHP2) is an attractive therapeutic target for human cancers and other human diseases. Herein, we report our discovery of potent …
Number of citations: 98 pubs.acs.org
YNP Chen, MJ LaMarche, HM Chan, P Fekkes… - Nature, 2016 - nature.com
The non-receptor protein tyrosine phosphatase SHP2, encoded by PTPN11, has an important role in signal transduction downstream of growth factor receptor signalling and was the …
Number of citations: 721 www.nature.com
R Luo, W Fu, J Shao, L Ma, S Shuai, Y Xu… - European Journal of …, 2023 - Elsevier
Src homology 2 domain-containing phosphatase 2 (SHP2) is a cytoplasmic protein tyrosine phosphatase (PTP) that regulates signal transduction of receptor tyrosine kinases (RTKs). …
Number of citations: 1 www.sciencedirect.com
M Liu, S Gao, T Liang, X Qiu, X Yang… - Journal of Medicinal …, 2022 - ACS Publications
Both Src homology-2 domain-containing phosphatase 2 (SHP2) and histone deacetylase (HDAC) are important oncoproteins and potential immunomodulators. In this study, we first …
Number of citations: 5 pubs.acs.org

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